4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine
Description
Propriétés
IUPAC Name |
4-chloro-6-[4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6S/c17-14-9-15(20-16(18)19-14)23-5-3-10(4-6-23)11-8-12(22-21-11)13-2-1-7-24-13/h1-2,7-10H,3-6H2,(H,21,22)(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGKAQPXSZITNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=CS3)C4=CC(=NC(=N4)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary, but the general process involves the coupling of a halogenated pyrimidine with a thienyl-substituted pyrazole through a piperidine linker .
Analyse Des Réactions Chimiques
4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Anticancer Properties
Research indicates that compounds similar to 4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine exhibit promising anticancer activities. The structural features of this compound allow it to interact with key enzymes involved in cancer cell proliferation. For instance:
- Mechanism of Action : The compound may inhibit specific kinases associated with tumor growth, leading to reduced cell division and increased apoptosis in cancer cells .
- Case Study : A study demonstrated that derivatives of pyrazolo[4,3-d]pyrimidines showed significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the structure can enhance selectivity and potency .
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. Its structural similarity to other known antimicrobial compounds suggests it could be effective against a range of pathogens:
- Activity Against Mycobacterium tuberculosis : Preliminary studies indicate that similar compounds have shown IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, highlighting the potential for this compound in treating tuberculosis .
- Safety Profile : In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found non-toxic at concentrations effective against bacterial strains, indicating a favorable safety profile for further development .
Synthesis and Development
The synthesis of 4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine involves multi-step reactions typically including:
- Formation of the pyrazolo[4,3-d]pyrimidine core.
- Functionalization at various positions to introduce the thienyl and piperidine groups.
This synthetic pathway often employs standard organic reactions such as nucleophilic substitutions and acylation, allowing for the introduction of diverse functional groups that can enhance biological activity .
Mécanisme D'action
The mechanism of action of 4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity . The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Structural and Physicochemical Properties
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
*Calculated based on molecular formulas from references.
Key Observations :
- Electron Effects : The 2-thienyl group in the target compound provides moderate electron density, contrasting with the electron-donating methoxy groups in the dimethoxyphenyl analog and the electron-withdrawing trifluoromethyl group in the triazolopyrimidine derivative .
- Solubility : Piperidine and piperazine moieties enhance aqueous solubility compared to simpler structures like 4-(2-thienyl)-2-pyrimidinamine .
Activité Biologique
4-Chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine, with the CAS number 1025762-04-2, is a compound that has garnered attention due to its diverse biological activities. This article provides a detailed examination of its biological properties, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 360.86 g/mol. The structure features a pyrimidine ring substituted with a piperidine moiety and a thienyl-pyrazole group, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1025762-04-2 |
| Molecular Formula | C16H17ClN6S |
| Molecular Weight | 360.86 g/mol |
| Purity | NLT 98% |
Antibacterial Activity
Research indicates that compounds containing the pyrazole and piperidine functionalities exhibit significant antibacterial properties. In particular, derivatives of pyrazole have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . A study highlighted that specific derivatives demonstrated moderate to strong activity against these pathogens, suggesting potential for development as antibacterial agents .
Enzyme Inhibition
The compound's structure allows it to act as an inhibitor for several enzymes, notably acetylcholinesterase (AChE) and urease. In vitro studies have reported strong inhibitory effects on urease, with IC50 values comparable to established urease inhibitors. For example, some compounds in related studies displayed IC50 values as low as µM, indicating potent activity .
Anticancer Potential
The presence of the pyrimidine and pyrazole rings in the structure is associated with anticancer properties. Compounds with similar scaffolds have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .
Other Biological Activities
Beyond antibacterial and anticancer activities, compounds similar to 4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine have been studied for additional pharmacological effects such as anti-inflammatory and hypoglycemic actions .
Case Studies
- Antibacterial Screening : A series of synthesized compounds containing the piperidine nucleus were tested against multiple bacterial strains. The results demonstrated that several compounds exhibited strong antibacterial activity, particularly against Salmonella typhi and Bacillus subtilis , leading to recommendations for further in vivo studies .
- Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit urease, with promising results showing strong inhibition comparable to existing drugs. This suggests its potential use in treating conditions related to urease activity .
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step reactions. A foundational method involves coupling a chlorinated pyrimidine core with a functionalized piperidine-thienylpyrazole moiety. For example:
- Step 1: React a 4-chloro-2-aminopyrimidine derivative with a piperidine-containing intermediate (e.g., 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine) in pyridine under reflux (5–6 hours) to form the piperidino linkage. Yields range from 62% to 70% depending on stoichiometry and solvent purity .
- Step 2: Purify the product via recrystallization from ethanol or dioxane, followed by spectroscopic validation (¹H/¹³C NMR, IR, MS) .
Key Considerations:
- Use anhydrous conditions to avoid hydrolysis of the chloro group.
- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent) .
Basic: Which spectroscopic techniques are essential for structural confirmation?
Answer:
Critical techniques include:
- ¹H/¹³C NMR: Identify proton environments (e.g., thienyl protons at δ 6.8–7.2 ppm, pyrimidine NH₂ at δ 5.5–6.0 ppm). Compare shifts with literature values for analogous compounds .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., m/z 430–450 for C₁₇H₁₅ClN₆S) and fragmentation patterns .
- IR Spectroscopy: Detect amine N–H stretches (~3300 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) .
Validation: Cross-reference data with published spectra to resolve ambiguities, especially for overlapping piperidine and pyrazole signals .
Advanced: How can researchers optimize low yields in the piperidine-pyrimidine coupling step?
Answer:
Low yields (~60%) often arise from steric hindrance or competing side reactions. Strategies include:
- Solvent Optimization: Replace pyridine with DMF or DMSO to enhance solubility of aromatic intermediates .
- Catalyst Screening: Test p-toluenesulfonic acid (p-TsOH) as a catalyst, which improved yields to >75% in similar pyrimidine-piperidine couplings .
- Stoichiometry Adjustments: Use a 1.2:1 molar ratio of pyrimidine to piperidine derivative to drive the reaction to completion .
Troubleshooting: Isolate intermediates (e.g., via column chromatography) to remove unreacted starting materials .
Advanced: What strategies control regioselectivity during functionalization of the pyrimidine ring?
Answer:
Regioselectivity is influenced by electronic and steric factors:
- Nucleophilic Substitution: The 4-chloro group is more reactive than the 6-position due to electron-withdrawing effects of the adjacent amine. Sodium methoxide in methanol selectively substitutes the 4-Cl group .
- Directed Metalation: Use LDA (lithium diisopropylamide) to deprotonate the pyrimidine NH₂ group, enabling directed functionalization at the 5-position .
Example: demonstrates that m-CPBA oxidation selectively modifies the pyrimidine’s electron-rich regions .
Advanced: How to address discrepancies in spectral data between synthesized batches?
Answer:
Discrepancies may arise from impurities or tautomeric shifts:
- 2D NMR (COSY, HSQC): Resolve overlapping signals (e.g., piperidine CH₂ vs. pyrazole protons) .
- Deuterated Solvents: Use DMSO-d₆ instead of CDCl₃ to stabilize labile NH protons and reduce signal broadening .
- Byproduct Analysis: Employ HPLC-MS to detect trace impurities (e.g., unreacted thienylpyrazole intermediates) .
Case Study: resolved inconsistencies in pyrazole-proton assignments by comparing ¹³C DEPT spectra with literature .
Advanced: Can computational models predict this compound’s drug-likeness or metabolic stability?
Answer:
Yes. Tools like SwissADME and MolSoft assess key parameters:
- LogP: Target <5 for optimal membrane permeability. The compound’s logP (~2.8) suggests moderate hydrophobicity .
- H-Bond Donors/Acceptors: ≤5 donors (e.g., NH₂, piperidine N) and ≤10 acceptors align with Lipinski’s rules .
- Metabolic Sites: CYP450 enzymes may oxidize the thienyl group; introduce electron-withdrawing substituents (e.g., -CF₃) to block metabolism .
Validation: used DFT calculations to predict oral bioavailability, highlighting the importance of the piperidine ring’s conformation .
Basic: What are common functionalization reactions for the pyrimidinylamine group?
Answer:
The amine group can undergo:
- Acylation: React with acetyl chloride in THF to form acetamide derivatives, improving metabolic stability .
- Thioether Formation: Use thiourea or thioacetamide to introduce sulfur-containing side chains, as seen in .
- Schiff Base Synthesis: Condense with aldehydes (e.g., 4-piperidinobenzaldehyde) to form imine-linked analogs .
Key Reagents: Sodium borohydride for reductive amination; benzoyl chloride for aryl-acylation .
Advanced: How to design analogs to enhance target binding affinity?
Answer:
- Bioisosteric Replacement: Replace the thienyl group with a furan or pyrrole to modulate electronic effects without altering steric bulk .
- Ring Expansion: Substitute pyrimidine with a pyridazine core to explore alternative binding conformations .
- Piperidine Modifications: Introduce methyl or fluoro groups to the piperidine ring to enhance rigidity and reduce off-target interactions .
Example: achieved improved binding by acylating the amine with a benzoyl group, increasing π-π stacking interactions .
Advanced: How to resolve contradictions in reported reaction conditions for piperidine coupling?
Answer:
Literature variations (e.g., reflux time, solvent polarity) require systematic validation:
- Design of Experiments (DoE): Test factors like temperature (80°C vs. 100°C) and solvent (pyridine vs. DMF) using a factorial design .
- Mechanistic Studies: Use ¹H NMR kinetics to identify rate-limiting steps (e.g., nucleophilic attack vs. proton transfer) .
Case Study: confirmed that extending reflux time from 5 to 8 hours increased yields by 12% without side-product formation .
Basic: What analytical workflows ensure batch-to-batch consistency?
Answer:
- Purity Assessment: HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Elemental Analysis: Verify C, H, N percentages (e.g., C% 62.77, H% 4.01, N% 24.40) to confirm stoichiometry .
- Thermal Stability: DSC/TGA to monitor decomposition temperatures (>200°C indicates suitability for long-term storage) .
Documentation: Maintain a spectral library (NMR, MS) for rapid cross-batch comparisons .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
